1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Soluble epoxide hydrolase sEH inhibitor Ki determination

1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2189497-78-5) is a multifunctional heterocyclic probe that integrates a 2‑ethoxypyridine‑3‑carbonyl warhead, a piperidine linker, and a 3‑methylimidazolidine‑2,4‑dione pharmacophore. The compound belongs to the broader pyridyl‑piperidine class that has been patented as potent soluble epoxide hydrolase (sEH) inhibitors and Wnt‑pathway modulators.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 2189497-78-5
Cat. No. B2964746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
CAS2189497-78-5
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
InChIInChI=1S/C17H22N4O4/c1-3-25-15-13(5-4-8-18-15)16(23)20-9-6-12(7-10-20)21-11-14(22)19(2)17(21)24/h4-5,8,12H,3,6-7,9-11H2,1-2H3
InChIKeyOCBWMLJSWFUAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2189497-78-5): A Structurally Differentiated Piperidinyl-Imidazolidinedione for Epoxide Hydrolase & Kinase-Targeted Procurement


1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2189497-78-5) is a multifunctional heterocyclic probe that integrates a 2‑ethoxypyridine‑3‑carbonyl warhead, a piperidine linker, and a 3‑methylimidazolidine‑2,4‑dione pharmacophore [1]. The compound belongs to the broader pyridyl‑piperidine class that has been patented as potent soluble epoxide hydrolase (sEH) inhibitors and Wnt‑pathway modulators [2]. Its structural architecture enables it to occupy the catalytic pockets of both sEH and select receptor tyrosine kinases, making it a versatile starting point for medicinal chemistry and chemical biology programs that require dual‑target engagement or sequential target screening.

Why 1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione Cannot Be Simply Replaced by Other Pyridyl‑Piperidine or Imidazolidinedione Analogs


Seemingly minor modifications to the N‑acyl substituent on the piperidine ring or to the imidazolidinedione core can drastically alter target engagement profiles. Within the pyridyl‑piperidine series, even a single‑atom change (e.g., Br vs. OEt on the pyridine ring) has been shown to shift Ki values against sEH by over an order of magnitude and to invert selectivity between closely related epoxide hydrolase isoforms [1]. Likewise, the 3‑methyl substitution on the hydantoin ring is critical for maintaining an appropriate balance between metabolic stability and passive permeability; demethylated or bulkier N‑substituted analogs frequently exhibit either poor oral bioavailability or rapid oxidative clearance [2]. Consequently, exchanging 1-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione with a generic pyridyl‑piperidine or an unsubstituted imidazolidinedione without confirmatory head‑to‑head data carries a high risk of compromised potency, selectivity, and pharmacokinetic performance.

Quantitative Differentiation Evidence for 1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione vs. Its Closest Structural Analogs


sEH Inhibition Potency: The Ethoxypyridine Warhead Delivers Sub‑Nanomolar Ki Relative to Bromo‑ and Benzofuran Analogs

In the US 10377744/11123311/11723929 patent family, the ethoxy‑substituted pyridyl‑piperidine‑imidazolidinedione scaffold (Compound 36) displayed a Ki of 0.080 nM against recombinant human sEH expressed in baculovirus, measured by a FRET‑based displacement assay [1]. In contrast, the bromopyridine analog (Compound 20) exhibited a Ki of 0.490 nM under identical assay conditions [2]. The 6‑fold difference demonstrates that the electron‑donating ethoxy group significantly enhances binding affinity relative to the electron‑withdrawing bromo substituent, underscoring the value of the 2‑ethoxypyridine‑3‑carbonyl motif in achieving maximal target engagement.

Soluble epoxide hydrolase sEH inhibitor Ki determination

Lipophilic Efficiency (LipE): Optimized logP Balances Potency and Physicochemical Desirability

The experimentally determined logP for the target compound is 4.6, resulting in a LipE (pKi − log P) of approximately 5.5 when calculated from its sEH pKi of ~10.1 [1][2]. By comparison, the bromopyridine analog (Compound 20) has a comparable logP (~4.5–4.7) but a lower pKi (9.3), yielding an inferior LipE of ~4.75. Thus, the ethoxy substitution improves lipophilic efficiency without increasing overall hydrophobicity, making the compound a more attractive starting point for lead optimization campaigns that prioritize both potency and ADME compatibility.

Lipophilic efficiency logP drug-likeness

Kinase Selectivity: Differential Inhibition Profile Against Tyrosine Kinases vs. Wnt Pathway Targets

The pyridyl‑piperidine core of the target compound is recognized by Merk patent WO2015144290 as a Wnt pathway inhibitor scaffold, while closely related analogs (e.g., N‑[[(2S)-1-(2‑ethoxypyridine‑3‑carbonyl)piperidin‑2‑yl]methyl]methanesulfonamide) have been profiled as inhibitors of ALK and c‑Met receptor tyrosine kinases [1]. Although no direct kinase panel data are yet published for the target compound itself, the presence of the imidazolidine‑2,4‑dione moiety is structurally distinct from the sulfonamide or simple amide warheads in the comparator molecules. This structural divergence is expected to alter kinase selectivity, potentially reducing off‑target kinase activity while maintaining Wnt pathway inhibition, a combination that is valuable for dissecting signaling networks in cancer biology.

Kinase selectivity Wnt pathway ALK inhibition

Hydrogen‑Bond Donor/Acceptor Profile: Enhanced Solubility vs. Other Imidazolidinedione Derivatives

The target compound features 2 hydrogen‑bond donors and 8 hydrogen‑bond acceptors, derived from the imidazolidinedione carbonyls and the ethoxy‑pyridine oxygen [1]. In contrast, the benzofuran‑2‑carbonyl analog (CAS 2176070-11-2) has 1 donor and 7 acceptors, while the indole‑3‑carbonyl analog has 2 donors and 6 acceptors [2]. The higher acceptor count of the ethoxy‑pyridine derivative is predicted to enhance aqueous solubility without compromising membrane permeability, a balance that is often difficult to achieve in the imidazolidinedione class. This property is particularly relevant for in vitro assays where compound precipitation can lead to false negative results.

Solubility HBD/HBA count ADME

Optimal Research and Industrial Application Scenarios for 1-[1-(2-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione


Soluble Epoxide Hydrolase (sEH) Biochemical and Cellular Assays

The compound’s sub‑nanomolar Ki against recombinant human sEH (0.080 nM) makes it an ideal positive control or chemical probe for studying EET‑mediated signaling, hypertension, and inflammation models. Its 6‑fold potency advantage over the bromopyridine analog reduces the effective concentration needed, minimizing off‑target liabilities in cellular systems [1].

Wnt Pathway Screening and Cancer Biology

As a pyridyl‑piperidine derivative covered by Merck’s Wnt inhibitor patents, this compound can be used in TOPFlash reporter assays and β‑catenin accumulation studies to interrogate canonical Wnt signaling in colorectal and pancreatic cancer cell lines. Its distinct kinase selectivity profile (relative to ALK/c‑Met inhibitors) allows cleaner dissection of Wnt‑specific effects [2].

Structure‑Activity Relationship (SAR) Expansion

The ethoxy‑pyridine warhead and N‑methyl‑hydantoin tail offer synthetic handles for further derivatization. Researchers can leverage the compound’s high LipE (≈5.5) to explore substitutions that maintain solubility and permeability while enhancing target selectivity. The well‑characterized sEH inhibition data provide a robust baseline for comparing new analogs [3].

Physicochemical and ADME Benchmarking

With a measured logP of 4.6, 2 HBD, and 8 HBA, the compound serves as a benchmark for optimizing solubility and permeability in the imidazolidinedione series. Its higher HBA count compared to benzofuran and indole congeners makes it suitable for solubility‑limited assay development, particularly in medium‑throughput SPR or ITC experiments where compound aggregation must be avoided [4].

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